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Compound Name: JNJ-26993135

Cat. No.: B1673010 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
JNJ-26993135 is a potent and selective small molecule inhibitor of leukotriene A4 hydrolase

(LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4

(LTB4). By targeting LTA4H, JNJ-26993135 effectively suppresses the production of LTB4,

offering a promising therapeutic strategy for a variety of inflammatory diseases. This technical

guide provides a comprehensive overview of the chemical structure, physicochemical

properties, mechanism of action, and experimental protocols related to JNJ-26993135.

Chemical Structure and Properties
JNJ-26993135, with the IUPAC name 1-[4-(1,3-benzothiazol-2-yloxy)benzyl]piperidine-4-

carboxylic acid, is a complex organic molecule with a molecular formula of C20H20N2O3S.[1]

Its chemical structure is characterized by a central piperidine-4-carboxylic acid moiety linked to

a benzyl group, which in turn is substituted with a benzothiazol-2-yloxy group.

Image of JNJ-26993135 Chemical Structure: (A 2D chemical structure image of JNJ-26993135
would be placed here in a real document)

Physicochemical Properties
A summary of the key physicochemical properties of JNJ-26993135 is presented in the table

below. These properties are essential for understanding the compound's behavior in biological
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systems and for formulation development.

Property Value Source

Molecular Formula C20H20N2O3S [1]

Molecular Weight 368.45 g/mol [1]

Appearance Solid powder [1]

Purity >98% [1]

Solubility Soluble in DMSO [2]

Storage Conditions

Short term (days to weeks) at

0 - 4°C; Long term (months to

years) at -20°C. Should be

stored in a dry, dark

environment.

[1]

Chemical Identifiers
Identifier Value Source

IUPAC Name

1-[4-(1,3-benzothiazol-2-

yloxy)benzyl]piperidine-4-

carboxylic acid

[1]

SMILES
O=C(O)C1CCN(Cc2ccc(Oc3nc

4ccccc4s3)cc2)CC1
[1]

CAS Number 841202-16-2 [1]

Mechanism of Action: Inhibition of Leukotriene A4
Hydrolase
JNJ-26993135 exerts its anti-inflammatory effects by selectively inhibiting the enzyme

leukotriene A4 hydrolase (LTA4H).[2] LTA4H is a bifunctional zinc metalloenzyme that plays a

critical role in the leukotriene biosynthesis pathway.[3][4] It catalyzes the conversion of
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leukotriene A4 (LTA4) to leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and

other immune cells.[3][5]

By inhibiting LTA4H, JNJ-26993135 blocks the production of LTB4, thereby reducing the

recruitment of inflammatory cells to sites of inflammation.[5] This targeted approach avoids the

broader effects of less specific anti-inflammatory agents.

Leukotriene Biosynthesis Pathway and the Role of JNJ-
26993135
The following diagram illustrates the leukotriene biosynthesis pathway and the point of

intervention for JNJ-26993135.
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Caption: The leukotriene biosynthesis pathway and the inhibitory action of JNJ-26993135 on

LTA4H.

In Vitro and In Vivo Efficacy
The inhibitory activity of JNJ-26993135 has been quantified in various experimental settings.
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Assay Type Target Species Potency (IC50) Source

Epoxide

Hydrolase

Activity

Recombinant

LTA4H
Human 10 nM [2]

Aminopeptidase

Activity

Recombinant

LTA4H
Human 10 nM [2]

ex vivo LTB4

Production
Whole Blood Not Specified 339 nM [2]

In preclinical models, JNJ-26993135 has demonstrated dose-dependent inhibition of neutrophil

influx and ear edema in a murine model of arachidonic acid-induced ear inflammation, with an

ED50 of 1-3 mg/kg.[2]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The

following sections outline the key experimental protocols for evaluating the activity of JNJ-
26993135.

In Vitro Leukotriene A4 Hydrolase (LTA4H) Inhibition
Assay
This protocol describes a typical enzymatic assay to determine the inhibitory effect of JNJ-
26993135 on the epoxide hydrolase activity of LTA4H.[6]

Workflow Diagram:
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Preparation

Incubation

Analysis
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and JNJ-26993135 dilutions
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LTA4 substrate and incubate

for 10 min at 37°C
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Calculate % inhibition
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Caption: Workflow for a typical in vitro LTA4H inhibition assay.

Detailed Protocol:

Reagent Preparation:
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Assay Buffer: Prepare a suitable buffer, for example, 10 mM sodium phosphate, pH 7.4,

containing 4 mg/mL BSA.[6]

LTA4H Enzyme: Dilute recombinant human LTA4H to the desired concentration in the

assay buffer.

JNJ-26993135: Prepare a stock solution in DMSO and create serial dilutions to the

desired test concentrations.

LTA4 Substrate: Freshly prepare Leukotriene A4 (LTA4) by hydrolyzing LTA4 methyl ester

in a degassed alkaline solution (e.g., 50 mM NaOH in cold acetone) under an inert

atmosphere.[6]

Assay Procedure:

In a reaction vessel, combine the LTA4H enzyme solution with either JNJ-26993135 at

various concentrations or the vehicle (DMSO) as a control.

Pre-incubate the mixture for approximately 15 minutes at 37°C.[6]

Initiate the enzymatic reaction by adding the freshly prepared LTA4 substrate.

Incubate for a defined period, typically 10 minutes, at 37°C.[6]

Termination and Analysis:

Stop the reaction, for instance, by diluting the reaction mixture 20-fold with the assay

buffer.[6]

Quantify the amount of LTB4 produced using a suitable analytical method, such as liquid

chromatography-mass spectrometry (LC-MS) or an enzyme-linked immunosorbent assay

(ELISA).

Calculate the percentage of inhibition for each concentration of JNJ-26993135 and

determine the IC50 value.
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In Vivo Arachidonic Acid-Induced Mouse Ear Edema
Model
This in vivo model is used to assess the anti-inflammatory activity of JNJ-26993135 in a living

organism.

Workflow Diagram:
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Measure ear thickness or weight
at a specified time point post-induction

Calculate the percentage of
edema inhibition

Click to download full resolution via product page

Caption: Experimental workflow for the arachidonic acid-induced mouse ear edema model.

Detailed Protocol:
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Animal Handling and Dosing:

Use an appropriate strain of mice (e.g., CD-1 or BALB/c).

Administer JNJ-26993135 or the vehicle control to the mice via the desired route (e.g.,

oral gavage) at a predetermined time before the inflammatory challenge.

Induction of Ear Edema:

Apply a solution of arachidonic acid in a suitable solvent (e.g., acetone or ethanol) to the

surface of one or both ears of each mouse.

Assessment of Edema:

At a specific time point after the application of arachidonic acid (e.g., 1-2 hours), humanely

euthanize the mice.

Measure the extent of edema. This can be done by measuring the thickness of the ear

using a digital caliper or by taking a biopsy punch of a defined area from both the treated

and untreated ears and measuring their weights.

Data Analysis:

The degree of edema is calculated as the difference in thickness or weight between the

arachidonic acid-treated ear and the vehicle-treated or untreated ear.

The percentage of inhibition of edema by JNJ-26993135 is calculated by comparing the

edema in the treated group to that in the control group.

Conclusion
JNJ-26993135 is a well-characterized and highly effective inhibitor of leukotriene A4 hydrolase.

Its potent and selective mechanism of action makes it a valuable tool for research into the role

of leukotriene B4 in inflammatory processes and a potential lead compound for the

development of novel anti-inflammatory therapeutics. The data and protocols presented in this

guide provide a solid foundation for researchers and drug development professionals working

with this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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